2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Overview
Description
2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by the presence of a nitro group, a phenylbutyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the following steps:
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Nitration: : The nitration of N-(4-phenylbutan-2-yl)benzenesulfonamide is carried out using nitrating agents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction is conducted under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. Continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) .
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Substitution: : The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Reduction: Formation of 2-amino-N-(4-phenylbutan-2-yl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-phenylbenzenesulfonamide
- 4-chloro-2-nitro-N-o-tolyl-benzenesulfonamide
- N-(4-halo-2-nitrophenyl)benzenesulfonamide
Uniqueness
2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of a phenylbutyl group, which can influence its biological activity and chemical reactivity. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(11-12-14-7-3-2-4-8-14)17-23(21,22)16-10-6-5-9-15(16)18(19)20/h2-10,13,17H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPUSZOYWFMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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